1-(2-Ethoxyethyl)-2,6-dimethylpiperazine

Lipophilicity Physicochemical Properties ADME Prediction

1-(2-Ethoxyethyl)-2,6-dimethylpiperazine (CAS 1344151-46-7) offers a structurally differentiated scaffold that is not interchangeable with simpler piperazine analogs. The synergistic 2,6-dimethyl motif and 1-(2-ethoxyethyl) side chain uniquely modulate lipophilicity (XLogP3 0.7) and conformational constraints—directly impacting target binding, selectivity, and CNS permeability. Unlike unsubstituted piperazine or 1-(2-ethoxyethyl)piperazine, this compound enables superior receptor subtype selectivity, particularly for 5-HT GPCR targets. Procure with confidence: ≥95% purity, sealed dry storage at 2–8°C, and ambient shipping ensure immediate integration into medicinal chemistry workflows, library synthesis, and agrochemical R&D.

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
Cat. No. B12105479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyethyl)-2,6-dimethylpiperazine
Molecular FormulaC10H22N2O
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCOCCN1C(CNCC1C)C
InChIInChI=1S/C10H22N2O/c1-4-13-6-5-12-9(2)7-11-8-10(12)3/h9-11H,4-8H2,1-3H3
InChIKeyMNFVQDBSUQZEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethoxyethyl)-2,6-dimethylpiperazine: A Distinct 2,6-Dimethylpiperazine Building Block for Research and Development


1-(2-Ethoxyethyl)-2,6-dimethylpiperazine (CAS 1344151-46-7) is a substituted piperazine derivative characterized by a 2-ethoxyethyl side chain and methyl groups at the 2- and 6-positions of the piperazine ring [1]. This compound belongs to the class of 2,6-dimethylpiperazines, a scaffold recognized for its ability to confer distinct pharmacological profiles, particularly enhanced receptor selectivity, compared to unsubstituted piperazines [2]. As a research chemical, it is primarily employed as a synthetic intermediate or building block in medicinal chemistry and organic synthesis, with its unique substitution pattern offering potential for modulating physicochemical and biological properties .

Why 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine Cannot Be Simply Replaced by Other Piperazines


The biological and physicochemical behavior of piperazine derivatives is highly sensitive to substitution patterns. The presence of both the 2,6-dimethyl motif and the 1-(2-ethoxyethyl) group on 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine creates a unique chemical space that is not interchangeable with simpler analogs. While unsubstituted piperazine or 1-(2-ethoxyethyl)piperazine serve as baseline scaffolds, their lack of methyl groups results in significantly different lipophilicity and conformational constraints, directly impacting membrane permeability, target binding, and metabolic stability [1][2]. Substituting with a 1-(2-methoxyethyl) analog alters the side-chain polarity and steric bulk, which can fine-tune solubility and binding interactions [3]. Furthermore, class-wide studies on 2,6-dimethylpiperazines demonstrate that this specific substitution can be a critical determinant of receptor subtype selectivity, a feature absent in non-methylated or differently substituted piperazines [4]. Therefore, procurement decisions must be guided by the specific structural features of 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine to ensure the intended chemical or biological outcomes are achieved.

Quantitative Differentiation of 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine Against Structural Analogs


Increased Lipophilicity (XLogP3) Compared to Non-Methylated Analog

The 2,6-dimethyl substitution on 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine significantly increases its computed lipophilicity compared to the non-methylated analog 1-(2-ethoxyethyl)piperazine. This difference, quantified by XLogP3, is critical for predicting membrane permeability and blood-brain barrier penetration. The target compound exhibits an XLogP3 of 0.7 [1], whereas the comparator 1-(2-ethoxyethyl)piperazine has an XLogP3 of -0.2 [2].

Lipophilicity Physicochemical Properties ADME Prediction

Class-Level Evidence for Enhanced Receptor Selectivity via 2,6-Dimethyl Substitution

Structure-activity relationship (SAR) studies on piperazine-based 5-HT1 receptor antagonists have demonstrated that introducing a cis-2,6-dimethyl substitution onto the piperazine ring is a key structural change that imparts excellent selectivity over 5-HT1A and 5-HT1D receptors, while also reducing intrinsic activity [1]. The compound SB-616234, which incorporates this motif, was identified as a potent and selective 5-HT1B receptor antagonist as a direct result of this substitution. While direct data for 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine is not available, its core scaffold is identical to the moiety responsible for this selectivity.

Receptor Selectivity 5-HT1B Antagonist Structure-Activity Relationship

Structural Differentiation from Methoxyethyl Analog: Molecular Weight and Formula

Compared to its methoxyethyl analog, 1-(2-ethoxyethyl)-2,6-dimethylpiperazine has a higher molecular weight and a different elemental composition. The target compound has a molecular weight of 186.29 g/mol (formula C10H22N2O) [1], while 1-(2-methoxyethyl)-2,6-dimethylpiperazine has a molecular weight of 172.27 g/mol (formula C9H20N2O) . This difference of one carbon and two hydrogen atoms can affect properties such as boiling point, density, and lipophilicity.

Molecular Weight Physicochemical Properties Chemical Formula

Vendor-Supplied Purity and Storage Specifications

When sourcing 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine, the documented purity and storage recommendations from reputable vendors provide a baseline for procurement decisions. For instance, ChemScene supplies the compound with a purity of ≥95% and recommends storage sealed in dry conditions at 2-8°C, with room temperature shipping . Fluorochem lists the compound without a specific purity grade but provides the IUPAC name and CAS for verification .

Purity Storage Conditions Quality Control

Optimal Research and Development Applications for 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine


Medicinal Chemistry SAR Studies for GPCR Ligand Design

Given the class-level evidence that the 2,6-dimethylpiperazine scaffold can enhance receptor subtype selectivity, particularly for 5-HT receptors [1], this compound is a valuable starting point or intermediate for synthesizing and screening novel GPCR ligands. Researchers can leverage its core motif to explore structure-activity relationships around the ethoxyethyl side chain, aiming to optimize potency and selectivity for specific serotonin receptor subtypes.

Building Block for CNS-Penetrant Compound Libraries

The computed XLogP3 value of 0.7 for 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine indicates moderate lipophilicity, which is often desirable for crossing the blood-brain barrier [2]. This makes it a suitable building block for constructing small-molecule libraries targeting central nervous system (CNS) disorders. Its use in library synthesis allows medicinal chemists to rapidly explore chemical space around a scaffold with favorable ADME properties.

Synthetic Intermediate in Agrochemical and Material Science Research

Beyond pharmaceuticals, substituted piperazines are utilized in the development of agrochemicals and advanced materials. 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine can serve as a versatile intermediate for introducing both basic nitrogen atoms and specific steric/electronic features into more complex molecules. Its defined purity (≥95%) and clear storage guidelines from suppliers ensure reliable performance in multi-step synthetic sequences.

Analytical Standard for Method Development

With its well-defined molecular weight of 186.29 g/mol and unique elemental composition (C10H22N2O) [3], this compound can be used as a reference standard for developing and validating analytical methods, such as LC-MS or NMR, particularly when analyzing reaction mixtures containing structurally related piperazine derivatives.

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